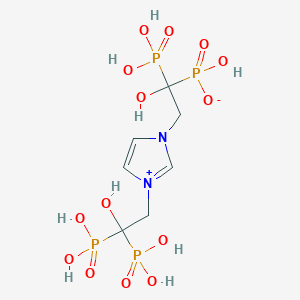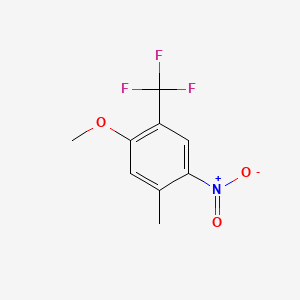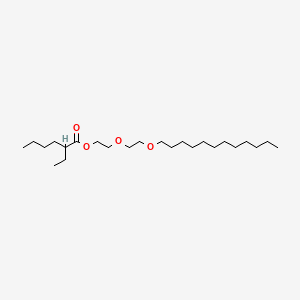
3-Ethyl-d5-toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that toluene, a similar compound, can interact with various enzymes and proteins
Cellular Effects
Studies on toluene have shown that it can influence cell function . It has been associated with changes in blood lipid profiles
Molecular Mechanism
Toluene has been shown to increase both serotonin and noradrenaline levels in several brain areas after an acute exposure . It also acts as a noncompetitive antagonist of the glutamatergic N-methyl-d-aspartic acid (NMDA) receptor subtype
Dosage Effects in Animal Models
Studies on toluene have shown that it has antidepressant-like actions in two animal models used for the screening of antidepressant drugs
Metabolic Pathways
Benzene and toluene metabolites have been associated with disruptions in lipid metabolism in humans
Preparation Methods
3-Ethyl-d5-toluene can be synthesized through the alkylation of toluene with ethylene in the presence of a deuterium source. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethyl-d5-toluene, like other alkylbenzenes, undergoes several types of chemical reactions:
Scientific Research Applications
3-Ethyl-d5-toluene is used extensively in scientific research, particularly in the field of proteomics . Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, it is used in the synthesis of other complex organic molecules and in studies involving reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 3-Ethyl-d5-toluene in research applications involves its role as an internal standard in mass spectrometry. The deuterium atoms in the compound provide a distinct mass difference compared to non-deuterated analogs, allowing for precise quantification of target molecules . This compound does not have a specific biological target or pathway as it is primarily used as a research tool.
Comparison with Similar Compounds
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
3-Ethyl-toluene: The non-deuterated analog, which has similar chemical properties but lacks the mass spectrometry advantages provided by deuterium.
4-Ethyl-d5-toluene: Another deuterated isomer with the ethyl group in a different position on the aromatic ring.
2-Ethyl-d5-toluene: Similar to this compound but with the ethyl group in the ortho position.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for precise analytical applications in scientific research.
Properties
CAS No. |
1398065-64-9 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
125.226 |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC(=C1)C |
Synonyms |
1-Ethyl-d5-3-methylbenzene; 1-Methyl-3-ethyl-d5-benzene; 3-Methylethyl-d5-benzene; NSC 74176-d5; m-Ethylmethyl-d5-benzene; m-Ethyl-d5-toluene; m-Methylethyl-d5-benzene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)


